molecular formula C11H7BrF2 B2920761 1-Bromo-3-(difluoromethyl)naphthalene CAS No. 1261491-86-4

1-Bromo-3-(difluoromethyl)naphthalene

Cat. No.: B2920761
CAS No.: 1261491-86-4
M. Wt: 257.078
InChI Key: PSWCNBZMJHEGKC-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethyl)naphthalene is a halogenated aromatic compound with the molecular formula C11H7BrF2 and a molecular weight of 257.08 g/mol It is characterized by the presence of a bromine atom and a difluoromethyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(difluoromethyl)naphthalene can be synthesized through the bromination of naphthalene derivatives. One common method involves the photobromination of naphthalene using molecular bromine in the presence of a catalyst such as carbon tetrachloride (CCl4) under irradiation at low temperatures (below 10°C) . This process yields 1,3-dibromonaphthalene, which can then be further reacted with difluoromethylating agents to produce the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and difluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(difluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted naphthalene derivatives
  • Coupled products with various aromatic and aliphatic groups
  • Oxidized and reduced naphthalene compounds

Scientific Research Applications

1-Bromo-3-(difluoromethyl)naphthalene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethyl)naphthalene involves its interaction with molecular targets through its bromine and difluoromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, as well as radical mechanisms .

Comparison with Similar Compounds

  • 1-Bromo-2-(difluoromethyl)naphthalene
  • 1-Bromo-4-(difluoromethyl)naphthalene
  • 1-Bromo-3-(trifluoromethyl)naphthalene

Comparison: 1-Bromo-3-(difluoromethyl)naphthalene is unique due to the specific positioning of the bromine and difluoromethyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1-bromo-3-(difluoromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWCNBZMJHEGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261491-86-4
Record name 1-bromo-3-(difluoromethyl)naphthalene
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